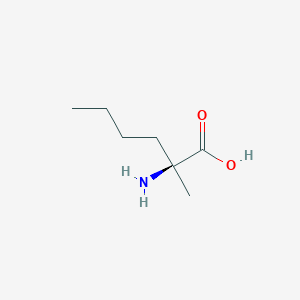
(S)-2-Amino-2-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-L-norleucine is a derivative of norleucine, an amino acid with the formula CH₃(CH₂)₃CH(NH₂)COOH. It is an isomer of leucine and is characterized by the presence of a methyl group at the second carbon position. This compound is chiral and exists as a white, water-soluble solid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-L-norleucine can be achieved through various methods. One common approach involves the alkylation of L-norleucine with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of 2-methyl-L-norleucine often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods using amino acid dehydrogenases or transaminases can be employed to convert precursor molecules into the desired product under mild conditions, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-L-norleucine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted derivatives .
Applications De Recherche Scientifique
2-methyl-L-norleucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: It serves as a probe to study protein structure and function due to its similarity to methionine.
Medicine: It is investigated for its potential role in therapeutic applications, including the treatment of neurodegenerative diseases.
Industry: It is utilized in the production of pharmaceuticals and as a precursor in the synthesis of various bioactive compounds
Mécanisme D'action
The mechanism of action of 2-methyl-L-norleucine involves its incorporation into peptides and proteins, where it can mimic the behavior of methionine. It interacts with molecular targets such as enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate protein-protein interactions and enzyme activity .
Comparaison Avec Des Composés Similaires
2-methyl-L-norleucine is similar to other amino acids such as:
Norvaline: An isomer of valine with similar biochemical properties.
Aminocaproic acid: A six-carbon amino acid with applications in medicine.
Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.
Isoleucine: An essential amino acid with roles in muscle metabolism and immune function
Compared to these compounds, 2-methyl-L-norleucine is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
105815-96-1 |
|---|---|
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.2 g/mol |
Nom IUPAC |
(2S)-2-amino-2-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m0/s1 |
Clé InChI |
LKZQHZQXROBVOO-ZETCQYMHSA-N |
SMILES |
CCCCC(C)(C(=O)O)N |
SMILES isomérique |
CCCC[C@@](C)(C(=O)O)N |
SMILES canonique |
CCCCC(C)(C(=O)O)N |
Synonymes |
L-Norleucine, 2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)

![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)




![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
![2-[(hexylamino)methyl]phenol](/img/structure/B9015.png)

![2-(1H-Benzo[d]imidazol-5-yl)acetonitrile](/img/structure/B9019.png)
